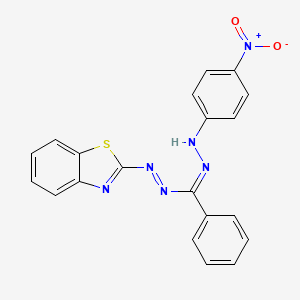![molecular formula C21H15ClN2O2 B13823632 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a chlorophenyl group, a hydrazinylidene moiety, and a diphenylpropane backbone, making it a versatile scaffold for chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione typically involves the reaction of 2-chlorobenzohydrazide with 1,3-diphenylpropane-1,3-dione under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
科学研究应用
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2-[(4-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[(2-Bromophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[(2-Methylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Uniqueness
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with other molecules, making it a valuable scaffold for further modifications and applications.
属性
分子式 |
C21H15ClN2O2 |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
(Z)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,25H/b20-19-,24-23? |
InChI 键 |
KOKOQUJLNTUSAC-VKDKGKJGSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/N=NC3=CC=CC=C3Cl)/O |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


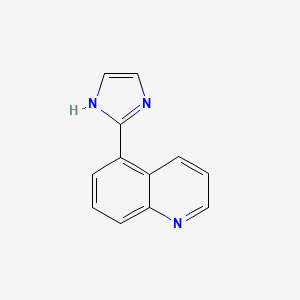
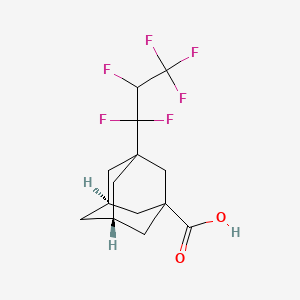
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
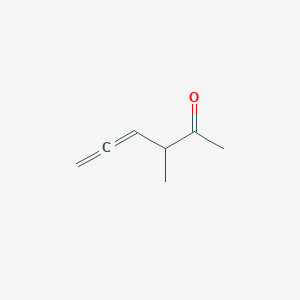
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
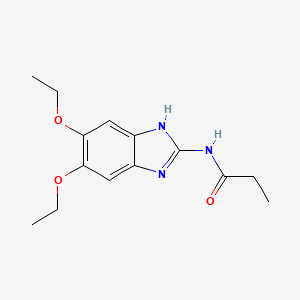
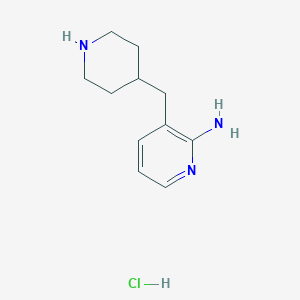
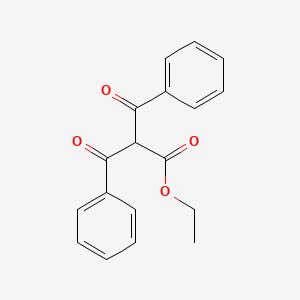
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
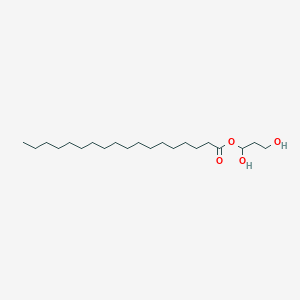
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
